molecular formula C8H7ClF3NOS B1417335 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol CAS No. 188591-49-3

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol

Cat. No. B1417335
M. Wt: 257.66 g/mol
InChI Key: RMUZWZJISQMJHH-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a chemical compound with the empirical formula C8H8ClF3N2O. It has a molecular weight of 240.61 . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” can be represented by the SMILES string FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include chlorination and fluorination .


Physical And Chemical Properties Analysis

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid compound . The unique physicochemical properties of fluorine contribute to the biological activities and physical properties of compounds .

Scientific Research Applications

Chemoenzymatic Routes in Pharmacology

The compound has been used in the development of enantiomerically pure beta3-adrenergic receptor ligands, as demonstrated in a study where 2-chloro-1-(pyridin-3-yl)ethanol was converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety for beta3-adrenergic receptor agonists (Perrone et al., 2006).

Polymer Chemistry

In polymer chemistry, 2-(pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids. This compound, after being polymerized, can be removed either chemically under alkaline conditions or thermally, thus offering versatility in polymer functionalization (Elladiou & Patrickios, 2012).

Synthesis and Structural Studies

Research on Pd(II) complexes containing related ligands has led to the synthesis of several compounds, providing insights into their crystal and molecular structures (Montoya et al., 2007). These insights are crucial for understanding the interactions and potential applications in catalysis and material science.

Antioxidant and Antimicrobial Activities

A study reported the synthesis of novel pyridine compounds with attached pyrazole rings, exhibiting promising antioxidant and antimicrobial activities (Bonacorso et al., 2015). This highlights the potential of such compounds in pharmacology and biochemistry.

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. The precautionary statements include P301 + P310 - P305 + P351 + P338 .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUZWZJISQMJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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